2-Methyl-1H-indole-3-carboximidamide
Overview
Description
2-Methyl-1H-indole-3-carboximidamide: is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-indole-3-carboximidamide can be achieved through various methods. One efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . This method utilizes microwave irradiation to optimize the conversion of enamines into the relevant indole, resulting in excellent yields and high regioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of palladium-catalyzed reactions and microwave-assisted synthesis to achieve high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole nucleus.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
2-Methyl-1H-indole-3-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 2-Methyl-1H-indole-3-carboxamide
- 4-Methoxy-1H-indole-3-carboximidamide
- N′-Hydroxy-4-methoxy-1H-indole-3-carboximidamide
- N′-Hydroxy-5-methoxy-1H-indole-3-carboximidamide
Comparison: 2-Methyl-1H-indole-3-carboximidamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-methyl-1H-indole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCAMTGNFLFOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677550 | |
Record name | 1-(2-Methyl-3H-indol-3-ylidene)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-18-7 | |
Record name | 1-(2-Methyl-3H-indol-3-ylidene)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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